molecular formula C13H16N2O B1670396 Dianiclin CAS No. 292634-27-6

Dianiclin

Katalognummer: B1670396
CAS-Nummer: 292634-27-6
Molekulargewicht: 216.28 g/mol
InChI-Schlüssel: SUPRUPHAEXPGPF-QWHCGFSZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dianicline is a compound that acts as a partial agonist at neural nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. It was developed by Sanofi-Aventis and is primarily investigated for its potential use in smoking cessation . Dianicline is similar to other compounds like varenicline and cytisine, which are also used for smoking cessation .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Dianicline functions as a partial agonist at the α4β2 nicotinic acetylcholine receptors, similar to other compounds like varenicline and cytisine. Its pharmacological properties include:

  • Binding Affinity : Dianicline exhibits varying binding affinities across different nicotinic receptor subtypes, which influences its efficacy as a therapeutic agent .
  • Functional Potency : Compared to varenicline, dianicline shows weaker functional potency at α4β2 nAChRs, which may explain its limited clinical efficacy in smoking cessation trials .

Smoking Cessation

Dianicline has been primarily studied for its role in aiding smoking cessation. In a randomized, double-blind trial involving 602 smokers, the following results were observed:

  • Abstinence Rates : For weeks 4-7, the abstinence rate was 24.0% for dianicline versus 20.5% for placebo (odds ratio 1.22). For weeks 4-26, rates were 16.7% for dianicline compared to 13.9% for placebo (odds ratio 1.24) .
  • Craving Reduction : Dianicline significantly reduced self-reported cravings and nicotine withdrawal symptoms during the initial treatment phase .

Despite these findings, dianicline did not sustain increased abstinence rates beyond the initial treatment phase, indicating a need for further research into its long-term efficacy .

Comparative Efficacy

A comparative analysis of various nicotinic agonists highlights the relative performance of dianicline against other smoking cessation aids:

Drug Abstinence Rate (Weeks 4-7) Odds Ratio Craving Reduction
Dianicline24.0%1.22Yes
VareniclineHigher than dianiclineSuperiorYes
CytisineLower than dianiclineInferiorVariable

This table illustrates that while dianicline shows some effectiveness, it is generally outperformed by varenicline and cytisine in terms of sustained abstinence rates .

Mechanistic Insights

Dianicline’s mechanism of action involves modulation of dopaminergic pathways through its interaction with nicotinic receptors. This modulation is crucial in understanding its potential applications beyond smoking cessation:

  • Neurotransmitter Release : The activation of α4β2 nAChRs by dianicline influences dopamine release in the mesolimbic pathway, which is associated with reward and addiction behaviors .
  • Potential for Other Disorders : Given its receptor profile, there is ongoing interest in exploring dianicline’s effects on other conditions such as anxiety disorders and cognitive impairments related to nicotine withdrawal .

Case Studies

Several case studies have documented the effects of dianicline in clinical settings:

  • Short-Term Efficacy Study : A study involving participants who received dianicline showed significant reductions in withdrawal symptoms during the first three weeks of treatment compared to placebo groups .
  • Longitudinal Follow-Up : Follow-up studies indicated that while initial craving reduction was notable, long-term abstinence rates did not significantly differ from placebo after treatment cessation, highlighting the need for combination therapies or adjunctive treatments to enhance efficacy .

Vorbereitungsmethoden

Die Synthesewege für Dianiclin umfassen die Bildung seiner Kernstruktur, die eine verbrückte heterocyclische Verbindung ist. Die Herstellung umfasst typischerweise die folgenden Schritte:

    Bildung des Pyranopyridin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

    Funktionalisierung: Einführung von funktionellen Gruppen in die Kernstruktur, um die gewünschten pharmakologischen Eigenschaften zu erreichen.

    Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Kristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsverfahren würden wahrscheinlich eine Optimierung dieser Schritte umfassen, um Skalierbarkeit und Kosteneffizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Dianiclin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

    Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können verwendet werden, um verschiedene Substituenten an der Kernstruktur einzuführen.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriumazid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Biologische Aktivität

Dianicline is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its potential as a smoking cessation aid. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical efficacy, and comparative studies with other nAChR agonists.

Dianicline functions primarily as a partial agonist at the α4β2 nAChRs, similar to varenicline and cytisine. Its mechanism involves binding to these receptors, which can lead to a moderate activation and subsequent desensitization of the receptor. However, studies indicate that dianicline has a lower functional potency compared to varenicline, which may contribute to its limited clinical effectiveness in promoting smoking cessation .

2. Pharmacokinetics

The pharmacokinetic profile of dianicline has been characterized through various studies. Key findings include:

  • Plasma Protein Binding : Dianicline exhibits a high unbound fraction in plasma (0.95) but lower brain penetration compared to varenicline (0.44 for brain unbound) .
  • Absorption and Distribution : In animal models, dianicline showed moderate brain exposure, which may limit its efficacy at the receptor sites within the central nervous system .

Table 1: Pharmacokinetic Parameters of Dianicline vs. Other nAChR Agonists

ParameterDianiclineVareniclineCytisine
Plasma Unbound Fraction (fu)0.950.551.00
Brain Unbound Fraction (fu)0.440.671.00
AUC (Plasma)448 h·ng/mL397 h·ng/mL702 h·ng/mL
AUC (Brain)176 h·ng/mL1570 h·ng/mL80 h·ng/mL

3. Clinical Efficacy

Dianicline was evaluated in a randomized, double-blind clinical trial involving 602 smokers over a period of seven weeks, followed by a 19-week follow-up phase. The results indicated:

  • Abstinence Rates : The continuous abstinence rates were not significantly different from placebo: 24% for dianicline versus 20% for placebo during Weeks 4-7 (odds ratio 1.22; p = .307) and 16.7% versus 13.9% during Weeks 4-26 (odds ratio 1.24; p = .366) .
  • Craving Reduction : Dianicline significantly reduced cravings for cigarettes compared to placebo after seven weeks (p = .0175), indicating some effectiveness in managing withdrawal symptoms .

Table 2: Clinical Trial Outcomes for Dianicline

Outcome MeasureDianicline (%)Placebo (%)Odds Ratio (95% CI)
Abstinence Weeks 4-724201.22 (0.83-1.80)
Abstinence Weeks 4-2616.713.91.24 (0.79-1.93)
Reduced CravingsYesNop = .0175

4. Comparative Studies with Other nAChR Agonists

Comparative efficacy studies have highlighted the relative ineffectiveness of dianicline compared to other smoking cessation aids like varenicline and cytisine:

  • In trials involving cytisine, results showed higher efficacy in smoking cessation with a pooled risk ratio of approximately 3.98 compared to placebo, while dianicline's risk ratio was only 1.20 , indicating no significant advantage over placebo .
  • Varenicline consistently outperformed both dianicline and cytisine in multiple studies, with a risk ratio of 2.32 for aiding smoking cessation compared to placebo .

5. Conclusion

Dianicline's role as a partial agonist at α4β2 nAChRs demonstrates potential for reducing cravings and withdrawal symptoms but lacks sufficient efficacy as a standalone treatment for smoking cessation when compared to more effective alternatives like varenicline and cytisine. Its pharmacokinetic properties suggest limitations in brain penetration that may hinder its clinical effectiveness.

Further research is warranted to explore combination therapies or alternative formulations that could enhance its therapeutic profile.

Eigenschaften

IUPAC Name

(1R,10S)-9-oxa-4,13-diazatetracyclo[11.2.1.01,10.03,8]hexadeca-3(8),4,6-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-11-10(14-5-1)8-13-4-7-15(9-13)6-3-12(13)16-11/h1-2,5,12H,3-4,6-9H2/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPRUPHAEXPGPF-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC3(C2)C1OC4=C(C3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC[C@@]3(C2)[C@H]1OC4=C(C3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870314
Record name Dianicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292634-27-6
Record name Dianicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292634-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dianicline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0292634276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dianicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12125
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dianicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIANICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0SNM34C6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dianicline
Reactant of Route 2
Dianicline
Reactant of Route 3
Dianicline
Reactant of Route 4
Dianicline
Reactant of Route 5
Dianicline
Reactant of Route 6
Dianicline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.